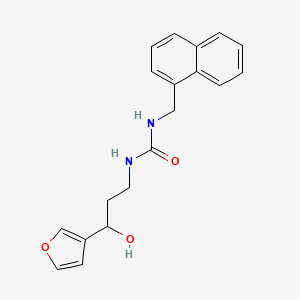

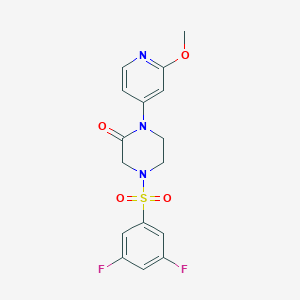

1-(3-(呋喃-3-基)-3-羟基丙基)-3-(萘-1-基甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan and naphthalene-containing ureas often involves multi-step organic reactions, including carbonylation, cyclization, and condensation processes. For instance, the palladium-catalyzed one-pot multi-component reaction of allenols, aryl iodides, alcohols, and carbon monoxide can lead to the synthesis of diversely substituted 2-(furan-3-yl)acetates, which are precursors to naphtho[1,2-b]furan scaffolds (He, Zhang, & Fan, 2015). Similarly, the condensation of 1-hydroxy-2-aminonapnthalene with furoyl chloride in specific mediums affords 2-(fur-2-yl)naphtho[2,1-d]oxazole derivatives, showcasing the flexibility in synthesizing complex urea derivatives (Illenzeer, Aleksandrov, & El’chaninov, 2013).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of urea linkages connecting furan and naphthalene moieties. Structural elucidation techniques such as GC-MS, FTIR, and NMR play a crucial role in confirming the configurations, functional groups, and overall architecture of the synthesized molecules. The presence of furan and naphthalene rings contributes to the molecules' aromaticity, while the urea linkage introduces sites for potential hydrogen bonding and other intermolecular interactions, influencing their chemical reactivity and physical properties (Donlawson, Nweneka, Orie, & Okah, 2020).

Chemical Reactions and Properties

These urea derivatives undergo various chemical reactions, including electrophilic substitution, cyclization, and condensation, reflecting their reactive nature. The furan ring, in particular, is susceptible to electrophilic attack, facilitating the introduction of substituents through nitration, bromination, and sulfonation. The urea functionality allows for further modification and interaction with other chemical species, making these compounds versatile intermediates in organic synthesis (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Physical Properties Analysis

The physical properties of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The introduction of hydrophilic or hydrophobic groups can alter solubility and pharmacokinetic properties, as seen in derivatives synthesized for improved aqueous solubility and oral efficacy (Ban, Muraoka, Ioriya, & Ohashi, 2006).

Chemical Properties Analysis

The chemical behavior of these urea derivatives is shaped by the electronic characteristics of the furan and naphthalene rings, as well as the urea linkage. Their chemical stability, reactivity towards different reagents, and the ability to form hydrogen bonds and other non-covalent interactions are critical for their application in organic synthesis and potential pharmacological activities. The specific reactions and transformations they undergo, such as cyclizations and substitutions, highlight the rich chemistry associated with these compounds (Kobayashi, Sasaki, Takeuchi, & Suginome, 1992).

科学研究应用

金催化的呋喃/炔环化反应

带有硅氧烷基或烯氧基的呋喃/炔经Gold(I)催化的分子内环异构化反应,提供了一种高效的途径来合成受保护的1-萘酚衍生物。这些衍生物可以进一步转化为苯并香豆素,表明在合成有机化学和材料科学方面具有潜在应用(Wang et al., 2012)。

聚合物合成

合成了一种含有3-羟基萘基的新型尿唑基化合物,并用于聚合物化学研究,以制备新的可溶性聚(脲-脲酮)。这些聚合物含有杂环和色团基团,表明它们在材料科学中的应用,如涂料、薄膜和弹性体(Mallakpour & Rafiee, 2007)。

生物活性和抗菌性能

合成并研究了一种类似化合物,1-((2-氨基甲酰基胍基)(呋喃-2-基甲基)脲,显示出对多种病原体的广谱活性,不包括枯草杆菌。这表明在药物化学中有潜在应用,用于开发具有抗菌性能的新型药物候选物(Donlawson et al., 2020)。

噁啉的合成和结构分析

通过一锅法合成不对称噁啉,涉及含有呋喃和萘基团的化合物,为设计具有潜在光学、电子或药物应用的分子提供了见解(Chiter et al., 2020)。

荧光传感和成像

设计了一种萘基脲衍生物作为选择性荧光和显色传感器,用于Hg(II)的检测,突显在环境监测和活细胞成像中的应用。这类化合物可用于检测各种基质中的重金属,包括水样和生物系统(Tayade et al., 2014)。

属性

IUPAC Name |

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(16-9-11-24-13-16)8-10-20-19(23)21-12-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,9,11,13,18,22H,8,10,12H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEGNCSOCUQPAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)

![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)

![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)